molecular formula C20H20N4O3 B11212226 7-(2,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

7-(2,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11212226
M. Wt: 364.4 g/mol
InChI Key: OHTVNEYIKPPHKK-UHFFFAOYSA-N
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Description

7-(2,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound with the following properties:

    Molecular Formula: CHBrNOS

    CAS Number: 474628-63-2

    Molecular Weight: 355.259 g/mol

Preparation Methods

Synthetic Routes: The synthetic routes to prepare this compound involve cyclization reactions. One common method is the reaction between appropriate precursors, such as 2,4-dimethoxybenzaldehyde and 3-methoxyaniline, under specific conditions. The cyclization forms the triazolopyrimidine ring system.

Industrial Production:

Chemical Reactions Analysis

Reaction Types: 7-(2,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can undergo various reactions, including:

    Oxidation: Oxidative transformations of the methoxy groups.

    Reduction: Reduction of the triazolopyrimidine ring.

    Substitution: Substitution reactions at the aromatic rings.

Common Reagents and Major Products:

    Oxidation: Reagents like hydrogen peroxide (HO) can lead to the formation of hydroxylated derivatives.

    Reduction: Sodium borohydride (NaBH) reduces the triazolopyrimidine ring, yielding the corresponding dihydro derivative.

    Substitution: Halogenation (e.g., bromination) can occur at the aromatic positions.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its pharmacological properties, including potential as an antitumor or antimicrobial agent.

    Chemical Biology: It may serve as a scaffold for designing bioactive molecules.

    Industry: Its unique structure could find applications in materials science or organic electronics.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.

Comparison with Similar Compounds

While 7-(2,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is relatively rare, it shares features with other triazolopyrimidine derivatives. its specific combination of substituents makes it unique.

For further exploration, consider related compounds like 3-ET-6-(4-methoxyphenyl)-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine HBr . These compounds may provide valuable insights into structure-activity relationships.

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

7-(2,4-dimethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H20N4O3/c1-25-14-6-4-5-13(9-14)17-11-18(24-20(23-17)21-12-22-24)16-8-7-15(26-2)10-19(16)27-3/h4-12,18H,1-3H3,(H,21,22,23)

InChI Key

OHTVNEYIKPPHKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC(=CC=C4)OC)OC

Origin of Product

United States

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